molecular formula C7H13NO2 B1355033 Ethyl pyrrolidine-3-carboxylate CAS No. 72925-15-6

Ethyl pyrrolidine-3-carboxylate

Cat. No.: B1355033
CAS No.: 72925-15-6
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-UHFFFAOYSA-N
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Description

Ethyl pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds this compound is characterized by the presence of an ethyl ester group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, resulting in the formation of this compound.

Another method involves the esterification of pyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also involve the use of advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-3-carboxylic acid.

    Reduction: Reduction reactions can convert this compound to pyrrolidine-3-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidine-3-carboxylic acid.

    Reduction: Pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl pyrrolidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Biological Studies: this compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl pyrrolidine-3-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Pyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound without the ester group.

    Pyrrolidine-3-methanol: The alcohol derivative obtained through reduction of the ester group.

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001734
Record name Ethyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81049-27-6, 81049-29-8, 72925-15-6
Record name (+)-Ethyl 3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81049-27-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ethyl 3-pyrrolidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=81049-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pyrrolidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyrrolidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 mL) was added to a cold (0° C.) stirred solution of pyrrolidine-3-carboxylicacid (500 mg, 4.34 mmol) in EtOH (25 mL) and continued stirring at 80° C. for 12-16 h. The reaction mixture was concentrated under reduced pressure to afford 600 mg (crude) of ethyl pyrrolidine-3-carboxylate, which was used as such in the next step without purification.
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5 mL
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500 mg
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25 mL
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Synthesis routes and methods III

Procedure details

Palladium hydroxide on carbon (10% by weight, 32 g) was added to a solution of 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester (320 g, 1.37 mol) in ethanol (3000 mL) and hydrogenated (40 psi, 60° C.) for 16 hours. The reaction mixture was filtered through Arbocel™ then the filtrate was concentrated under reduced pressure to afford the title compound as a brown oil (195 g, 99%).
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320 g
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3000 mL
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32 g
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Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of 1-benzyl-3-carboethoxypyrrolidine (2 g, 8.6 mmol) in ethanol (75 ml) was subjected to hydrogenolysis over Pd(OH)2 on a parr shaker for 48 hr. The catalyst was filtered off, the solvent removed under vacuum, and the residue chromatographed through alumina using dichloromethane/methanol (85:15) as eluant, to give the title product as a clear liquid (0.6 g); δ(60 MHz, CDCl3) 1.20 (3H, t, J=7 Hz, OCH2CH3); 1.70-2.30 (2H, m, CH2); 2.50-3.20 (5H, m, 2×CH2 --N, and CH--CO2Et); 4.10 (2H, q, J=7 Hz, OCH2CH3).
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2 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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